6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane
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Overview
Description
6-(Phenylsulfonyl)-2-oxa-6-azaspiro[33]heptane is a chemical compound with the molecular formula C12H13NO3S It is known for its unique spirocyclic structure, which includes a phenylsulfonyl group, an oxa-bridge, and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane typically involves the reaction of a suitable precursor with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxa-bridge and azaspiro ring system contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane
- 2-(Benzenesulfonyl)-2-azaspiro[3.3]heptan-6-one
Uniqueness
6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to its specific structural features, including the oxa-bridge and azaspiro ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13NO3S |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C11H13NO3S/c13-16(14,10-4-2-1-3-5-10)12-6-11(7-12)8-15-9-11/h1-5H,6-9H2 |
InChI Key |
UYXAWRQEFVUILN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1S(=O)(=O)C3=CC=CC=C3)COC2 |
Origin of Product |
United States |
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